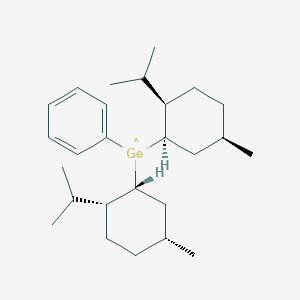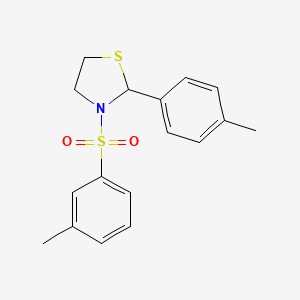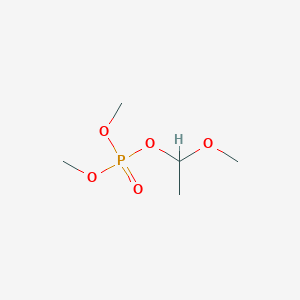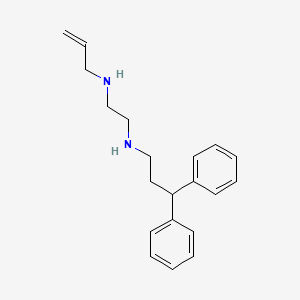![molecular formula C11H22N2O3 B14224406 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide CAS No. 801317-47-5](/img/structure/B14224406.png)
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide is a chemical compound with the molecular formula C11H22N2O3 It is characterized by the presence of an amide group attached to a pent-4-ene chain, along with a side chain containing aminoethoxy and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with pent-4-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific cellular processes .
類似化合物との比較
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: A related compound with similar structural features but lacking the pent-4-enamide group.
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide: A compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
Uniqueness
The presence of the pent-4-enamide group allows for additional chemical modifications and interactions compared to similar compounds .
特性
CAS番号 |
801317-47-5 |
|---|---|
分子式 |
C11H22N2O3 |
分子量 |
230.30 g/mol |
IUPAC名 |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pent-4-enamide |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-4-11(14)13-6-8-16-10-9-15-7-5-12/h2H,1,3-10,12H2,(H,13,14) |
InChIキー |
PXEDTBLDXCBMDM-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=O)NCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)



![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)


![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)



![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
